Stereochemical Purity as the Primary Differentiator: (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer Availability
The (R)-enantiomer (CAS 1353997-00-8) is commercially available at specified purities of ≥95% (Biosynth/CymitQuimica) to NLT 98% (MolCore, Leyan), while the (S)-enantiomer (CAS 1354011-47-4) is offered at NLT 98% by Synblock and MolCore . The racemate (CAS 1353979-41-5) is available at 95% minimum purity from AKSci and Fluorochem . No peer-reviewed publication currently reports enantiomer-specific bioactivity data (EC₅₀, IC₅₀, or Kᵢ) for any of the three stereochemical forms, representing a critical evidence gap [1]. The differentiation therefore rests on the procurement specification of enantiomeric identity rather than on demonstrated potency differences: the (R)-enantiomer guarantees a single defined stereochemistry for SAR studies, whereas the racemate delivers a 1:1 mixture of enantiomers with undefined individual contributions to any observed biological effect.
| Evidence Dimension | Enantiomeric purity specification and CAS registry identity |
|---|---|
| Target Compound Data | CAS 1353997-00-8; Purity: ≥95% (CymitQuimica) to NLT 98% (MolCore/Leyan); Defined (R)-configuration at pyrrolidine C3 |
| Comparator Or Baseline | Racemate: CAS 1353979-41-5; Purity: ≥95% (AKSci); 1:1 mixture of (R)- and (S)-enantiomers. (S)-enantiomer: CAS 1354011-47-4; Purity: NLT 98% (Synblock/MolCore) |
| Quantified Difference | Racemate contains 50% opposite enantiomer as contaminant from perspective of either pure enantiomer; no bioactivity difference quantified in published literature |
| Conditions | Commercial vendor specifications; no enantiomer-specific bioassay comparison published |
Why This Matters
For laboratories conducting stereosensitive SAR or target engagement studies, sourcing the defined (R)-enantiomer eliminates the 50% stereochemical impurity inherent in racemic material, which is critical when binding site stereochemistry is unresolved.
- [1] Comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases (accessed May 2026) confirmed absence of enantiomer-specific bioactivity data for (R)- or (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide. The BindingDB entry BDBM50218416 (CHEMBL316449) reports IC₅₀ = 2,000 nM for [³H]rolipram displacement from rat brain HARBS, but stereochemistry of the tested ligand is not specified. View Source
